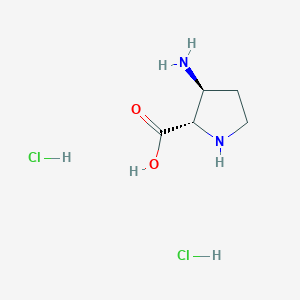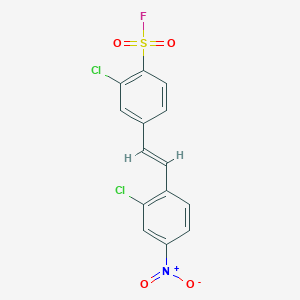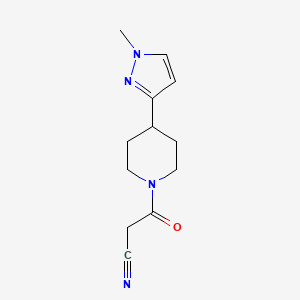
(S)-2-(4-Hydroxy-3-(pyrrolidin-2-yl)phenyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-(4-Hydroxy-3-(pyrrolidin-2-yl)phenyl)acetic acid is a chiral compound with significant importance in various fields of scientific research. This compound features a hydroxyl group, a pyrrolidine ring, and a phenylacetic acid moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(4-Hydroxy-3-(pyrrolidin-2-yl)phenyl)acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-hydroxybenzaldehyde and pyrrolidine.
Formation of Intermediate: The initial step involves the formation of an intermediate through a condensation reaction between 4-hydroxybenzaldehyde and pyrrolidine under basic conditions.
Hydrolysis and Reduction: The intermediate is then subjected to hydrolysis and reduction to yield the desired this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure: Controlled temperature and pressure conditions to maximize yield.
Purification: Advanced purification techniques like crystallization or chromatography to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(4-Hydroxy-3-(pyrrolidin-2-yl)phenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Alcohols, amines.
Substitution Products: Halogenated derivatives, alkylated compounds.
Scientific Research Applications
(S)-2-(4-Hydroxy-3-(pyrrolidin-2-yl)phenyl)acetic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (S)-2-(4-Hydroxy-3-(pyrrolidin-2-yl)phenyl)acetic acid involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and proteins.
Pathways: The compound may modulate biochemical pathways by inhibiting or activating specific enzymes or receptors, leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
®-2-(4-Hydroxy-3-(pyrrolidin-2-yl)phenyl)acetic acid: The enantiomer of the compound with different stereochemistry.
4-Hydroxyphenylacetic acid: Lacks the pyrrolidine ring.
Pyrrolidine derivatives: Compounds with similar pyrrolidine structures but different substituents.
Uniqueness
(S)-2-(4-Hydroxy-3-(pyrrolidin-2-yl)phenyl)acetic acid is unique due to its specific stereochemistry and combination of functional groups, which confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C12H15NO3 |
|---|---|
Molecular Weight |
221.25 g/mol |
IUPAC Name |
2-[4-hydroxy-3-[(2S)-pyrrolidin-2-yl]phenyl]acetic acid |
InChI |
InChI=1S/C12H15NO3/c14-11-4-3-8(7-12(15)16)6-9(11)10-2-1-5-13-10/h3-4,6,10,13-14H,1-2,5,7H2,(H,15,16)/t10-/m0/s1 |
InChI Key |
DYANQRYTPZPKIE-JTQLQIEISA-N |
Isomeric SMILES |
C1C[C@H](NC1)C2=C(C=CC(=C2)CC(=O)O)O |
Canonical SMILES |
C1CC(NC1)C2=C(C=CC(=C2)CC(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(9S,11R)-9,11-Dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-1-one](/img/structure/B13347291.png)



![Spiro[chromane-2,4'-piperidin]-6-ol hydrochloride](/img/structure/B13347340.png)






